molecular formula C23H26N4O5 B2535528 N1-((1-(呋喃-3-羰基)哌啶-4-基)甲基)-N2-(3-(2-氧代吡咯烷-1-基)苯基)草酰胺 CAS No. 1396761-22-0

N1-((1-(呋喃-3-羰基)哌啶-4-基)甲基)-N2-(3-(2-氧代吡咯烷-1-基)苯基)草酰胺

货号 B2535528
CAS 编号: 1396761-22-0
分子量: 438.484
InChI 键: WIDOSONAOLSLRV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of a compound refers to the process used to create it. This often involves a series of chemical reactions, each of which needs to be carefully controlled to ensure the correct product is formed .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray diffraction, nuclear magnetic resonance (NMR), and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds or decomposition reactions. The products of these reactions can often provide useful information about the structure and properties of the original compound .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .

科学研究应用

小胶质细胞的 PET 成像

大脑中微胶质细胞的 PET 成像对于具有类似于 N1-((1-(呋喃-3-羰基)哌啶-4-基)甲基)-N2-(3-(2-氧代吡咯烷-1-基)苯基)草酰胺结构的化合物而言是一个重要的应用领域。一种名为 [11C]CPPC 的化合物已被发现是一种有效的 PET 放射性示踪剂,可通过靶向巨噬细胞集落刺激因子 1 受体 (CSF1R)(微胶质细胞特有的标记物)对微胶质细胞进行成像。这种非侵入性成像工具对于研究神经炎症在神经精神疾病(包括阿尔茨海默病和帕金森病)中的作用非常有价值。它在监测中枢神经系统恶性肿瘤的免疫治疗的神经炎症效应以及靶向神经炎症的药物开发方面显示出了前景 (Horti 等人,2019)

合成及药理应用

N1-((1-(呋喃-3-羰基)哌啶-4-基)甲基)-N2-(3-(2-氧代吡咯烷-1-基)苯基)草酰胺及其相关化合物已被合成并评估了其在各种药理应用中的作用。例如,N,N'- 双草酰胺(包括含有呋喃成分的化合物)在铜催化的偶联反应中增强了催化活性。此类反应是创建药物构建模块的基础,展示了该化合物在药物合成和开发中的相关性 (Bhunia 等人,2017)

神经药理学

在神经药理学中,类似于 N1-((1-(呋喃-3-羰基)哌啶-4-基)甲基)-N2-(3-(2-氧代吡咯烷-1-基)苯基)草酰胺的化合物的衍生物因其在治疗神经系统疾病方面的潜力而受到探索。L-733,060 是一种新型缓激肽 NK1 受体拮抗剂,其结构具有哌啶和苯基成分,显示出在不引起不良心血管效应的情况下抑制神经源性血浆渗出的能力。这一发现表明其在治疗由缓激肽 NK1 受体介导的疾病(例如某些类型的头痛)中的潜在应用 (Seabrook 等人,1996)

集落刺激因子 1 受体的成像

进一步扩展了成像应用,类似于 N1-((1-(呋喃-3-羰基)哌啶-4-基)甲基)-N2-(3-(2-氧代吡咯烷-1-基)苯基)草酰胺的化合物已被开发用于集落刺激因子 1 受体 (CSF1R) 的 PET 成像,CSF1R 是与神经炎症相关的另一个靶点。一种新开发的 [18F]-标记配体在神经炎症条件下对 CSF1R 成像显示出了前景,提供了一种非侵入性工具来研究阿尔茨海默病等疾病中的小胶质细胞活化 (Lee 等人,2022)

作用机制

The mechanism of action of a compound refers to how it interacts with other molecules. For example, in the case of a drug, this would involve how it interacts with biological molecules in the body to produce its effects .

安全和危害

The safety and hazards associated with a compound refer to the potential risks it poses to human health and the environment. This can include toxicity, flammability, and environmental impact .

未来方向

Future directions could involve further studies to better understand the compound’s properties, potential uses, and safety implications. This could also involve the development of new synthesis methods or the discovery of new reactions .

属性

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5/c28-20-5-2-9-27(20)19-4-1-3-18(13-19)25-22(30)21(29)24-14-16-6-10-26(11-7-16)23(31)17-8-12-32-15-17/h1,3-4,8,12-13,15-16H,2,5-7,9-11,14H2,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDOSONAOLSLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。